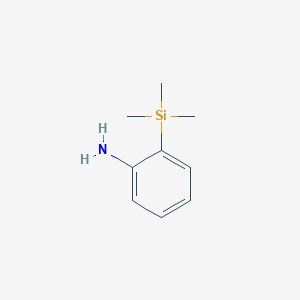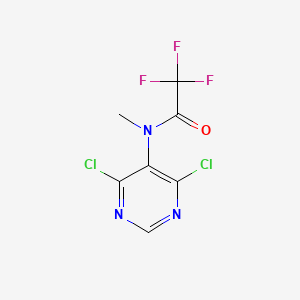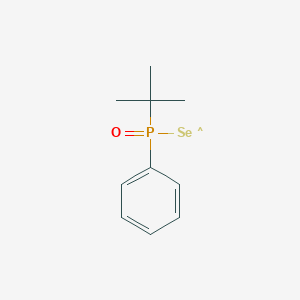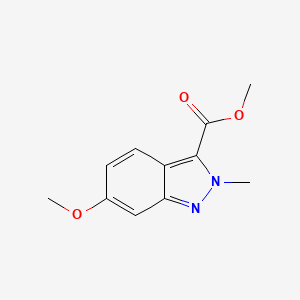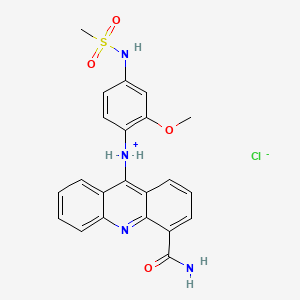
4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the o-tolyl group in this compound may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Amino Group: Amination reactions using suitable amines and catalysts.
Attachment of the o-Tolyl Group: This can be done via Friedel-Crafts alkylation or other aromatic substitution reactions.
Incorporation of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic ring.
Reduction: Reduction reactions can target the quinazolinone core or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its unique chemical properties, including its reactivity and stability. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, such as enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, known for their unique chemical properties.
Uniqueness
The combination of the quinazolinone core, the amino group, the o-tolyl group, and the trifluoromethyl group makes this compound unique. It may exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
73832-08-3 |
|---|---|
Molekularformel |
C16H12F3N3O |
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
6-amino-3-(2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12F3N3O/c1-9-4-2-3-5-13(9)22-14(23)11-8-10(20)6-7-12(11)21-15(22)16(17,18)19/h2-8H,20H2,1H3 |
InChI-Schlüssel |
GQJNMFMFTRRMLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)N)N=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


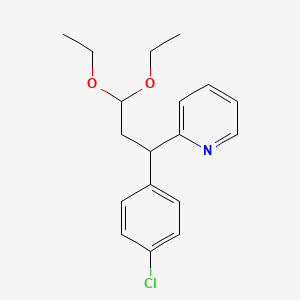
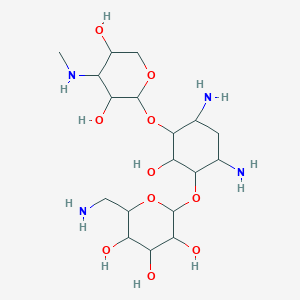
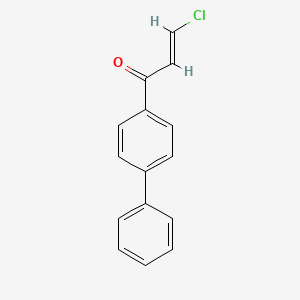
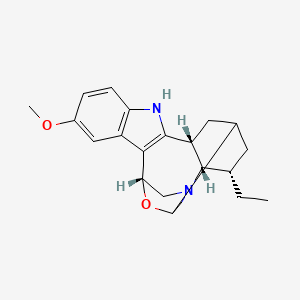
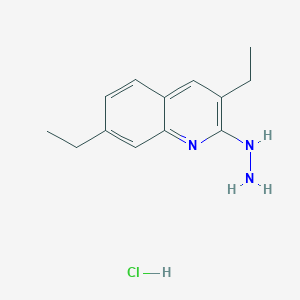
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)

